molecular formula C6H12FNO B1459840 Cis-3-fluoro-4-methylpiperidin-4-ol CAS No. 1612176-91-6

Cis-3-fluoro-4-methylpiperidin-4-ol

Cat. No.: B1459840
CAS No.: 1612176-91-6
M. Wt: 133.16 g/mol
InChI Key: RTWXDUHAJIXSQL-NTSWFWBYSA-N
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Description

Cis-3-fluoro-4-methylpiperidin-4-ol is a chemical compound with the molecular formula C6H12FNO. It is a piperidine derivative, characterized by the presence of a fluorine atom and a methyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-fluoro-4-methylpiperidin-4-ol typically involves the fluorination of a piperidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cis-3-fluoro-4-methylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Cis-3-fluoro-4-methylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-3-fluoro-4-methylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, its ability to inhibit acetylcholinesterase is due to its binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methylpiperidine: Lacks the hydroxyl group present in cis-3-fluoro-4-methylpiperidin-4-ol.

    4-methylpiperidin-4-ol: Does not contain the fluorine atom.

    3-fluoropiperidine: Lacks both the methyl and hydroxyl groups.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3S,4R)-3-fluoro-4-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWXDUHAJIXSQL-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC[C@@H]1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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